N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N7O/c1-6(19)14-7-2-4-8(5-3-7)15-16-9-10(12)17-18-11(9)13/h2-5,15H,1H3,(H,14,19)(H4,12,13,16,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a light-yellow to yellow powder or crystals . It should be stored in a refrigerator .Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been utilized to synthesize novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been characterized to understand their molecular structures and the effects of hydrogen bonding on their self-assembly processes. The antioxidant activities of these ligands and their complexes were evaluated using different in vitro methods, showing significant antioxidant potential (Chkirate et al., 2019).
Synthesis and Antimicrobial Activities
The synthesis of novel thiazole derivatives incorporating the pyrazole moiety has been reported, with these compounds being characterized by various spectroscopic techniques. These derivatives have been screened for their antimicrobial activities against a range of bacterial and fungal strains, demonstrating significant anti-bacterial and anti-fungal properties (Saravanan et al., 2010).
Structural and Vibrational Investigations
The molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide have been experimentally and theoretically investigated. The study provided insights into the compound's molecular stability, charge transfer, and potential applications in nonlinear optics through an analysis of its electronic properties and molecular electrostatic potential (Lukose et al., 2015).
Safety And Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
properties
IUPAC Name |
N-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O/c1-6(19)14-7-2-4-8(5-3-7)15-16-9-10(12)17-18-11(9)13/h2-5H,1H3,(H,14,19)(H5,12,13,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUOKTLTKFSHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420613 | |
Record name | N-{4-[2-(3,5-Diamino-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide | |
CAS RN |
333326-97-9 | |
Record name | N-{4-[2-(3,5-Diamino-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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